molecular formula C2H4N6 B6250222 3-hydrazinyl-1,2,4,5-tetrazine CAS No. 79329-78-5

3-hydrazinyl-1,2,4,5-tetrazine

Cat. No. B6250222
CAS RN: 79329-78-5
M. Wt: 112.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydrazinyl-1,2,4,5-tetrazine (1,2,4,5-Tetrazine) is an organic compound belonging to the family of tetrazines. It is a highly reactive cyclic compound that has been widely used in various scientific research applications. The compound is colorless, but can be easily synthesized into several forms, including a fluorescent form. It is a versatile compound with many biochemical and physiological effects and is used in a variety of lab experiments. In

Scientific Research Applications

1,2,4,5-Tetrazine has been used in a variety of scientific research applications, including the study of biological systems and the development of new drugs. The compound has been used in the study of the structure and function of proteins, as well as the study of enzyme kinetics. It has also been used in the development of new drugs and the design of drug delivery systems. Additionally, 1,2,4,5-tetrazine has been used in the study of chemical reactions and the development of new catalysts.

Mechanism of Action

1,2,4,5-Tetrazine is a highly reactive cyclic compound that can undergo a variety of chemical reactions. The compound can form covalent bonds with various molecules, including nucleophiles and electrophiles. Additionally, the compound can form hydrogen bonds and electrostatic interactions with other molecules. These reactions allow the compound to act as a catalyst in various biochemical reactions.
Biochemical and Physiological Effects
1,2,4,5-Tetrazine has been found to have a variety of biochemical and physiological effects. The compound has been found to inhibit the activity of certain enzymes, including phosphodiesterases, proteases, and kinases. Additionally, the compound has been found to have anti-inflammatory and anti-cancer properties. Furthermore, the compound has been found to have antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

1,2,4,5-Tetrazine has several advantages for use in lab experiments. The compound is highly reactive and can be easily synthesized into a variety of forms. Additionally, the compound has a wide range of biochemical and physiological effects, making it useful for a variety of applications. However, the compound is also highly toxic and must be handled with caution. Additionally, the compound can form covalent bonds with other molecules, which can limit its use in certain experiments.

Future Directions

1,2,4,5-Tetrazine has a wide range of potential future directions. The compound could be further studied to better understand its biochemical and physiological effects. Additionally, the compound could be used in the development of new drugs and drug delivery systems. Furthermore, the compound could be used to study the structure and function of proteins, as well as the study of enzyme kinetics. Finally, the compound could be used in the development of new catalysts and the study of chemical reactions.

Synthesis Methods

1,2,4,5-Tetrazine can be synthesized using a variety of methods, including the use of chemical precursors such as nitrobenzene, hydrazine, and sulfuric acid. The most common method involves the reaction of nitrobenzene with hydrazine in the presence of sulfuric acid, which yields a reaction mixture containing 1,2,4,5-tetrazine. Other methods of synthesis include the use of diazonium salts and the reaction of hydrazine with aldehydes.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-hydrazinyl-1,2,4,5-tetrazine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2,4,6-trinitrotoluene", "hydrazine hydrate", "sodium hydroxide", "sulfuric acid", "sodium nitrite", "sodium azide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Reduction of 2,4,6-trinitrotoluene with hydrazine hydrate and sodium hydroxide to form 2,4-diamino-6-nitrotoluene", "Step 2: Nitration of 2,4-diamino-6-nitrotoluene with sulfuric acid and sodium nitrite to form 2,4,6-trinitrobenzene-1,3-diamine", "Step 3: Reaction of 2,4,6-trinitrobenzene-1,3-diamine with sodium azide in acetic acid to form 3,6-diazido-2,4,5,7-tetranitro-1,8-diaminotetrazocine", "Step 4: Reduction of 3,6-diazido-2,4,5,7-tetranitro-1,8-diaminotetrazocine with ethanol and sulfuric acid to form 3-hydrazinyl-1,2,4,5-tetrazine" ] }

CAS RN

79329-78-5

Product Name

3-hydrazinyl-1,2,4,5-tetrazine

Molecular Formula

C2H4N6

Molecular Weight

112.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.